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molecular formula C7H9NO2 B3057476 3-(Methoxymethoxy)pyridine CAS No. 81245-25-2

3-(Methoxymethoxy)pyridine

Cat. No. B3057476
M. Wt: 139.15 g/mol
InChI Key: UEHRAKHRJFMBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101628B2

Procedure details

Dissolve 3-hydroxypyridine (7 g, 74 mmol) in THF (20.6 mL) and dimethylformamide (34.4 mL) and cool to −15° C. Add potassium tert-butoxide (8.3 g, 74 mmol) and stir at −15° C. for 30 min. Treat the mixture with chloromethylmethyl ether (5.81 mL, 77 mmol) dropwise over 40 min. After the addition is complete, stir the mixture at −15° C. for an additional hour. Remove the ice bath and allow the mixture to warm slowly to 15° C. Pour the mixture into saturated aqueous sodium chloride and stir vigorously for 10 min. Extract the resulting solution with three portions of ethyl acetate. Combine the organic extracts and wash with saturated aqueous sodium chloride, dry over sodium sulfate, filter, and concentrate in vacuo. Use the resulting product without further purification. 1H NMR (400 MHz, CDCl3) δ 8.42 (d, J=3 Hz, 1H), 8.28 (d, J=5 Hz, 1H), 7.37-7.42 (m, 1H), 7.21-7.27 (m, 1H), 5.20 (s, 2H), 3.49 (s, 3H).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
20.6 mL
Type
solvent
Reaction Step One
Quantity
34.4 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
5.81 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.CC(C)([O-])C.[K+].Cl[CH2:15][O:16][CH3:17]>C1COCC1.CN(C)C=O>[CH3:15][O:16][CH2:17][O:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
OC=1C=NC=CC1
Name
Quantity
20.6 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
34.4 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
8.3 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
5.81 mL
Type
reactant
Smiles
ClCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
stir the mixture at −15° C. for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
Remove the ice bath
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to 15° C
ADDITION
Type
ADDITION
Details
Pour the mixture into saturated aqueous sodium chloride
STIRRING
Type
STIRRING
Details
stir vigorously for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
Extract the resulting solution with three portions of ethyl acetate
WASH
Type
WASH
Details
wash with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
without further purification

Outcomes

Product
Name
Type
Smiles
COCOC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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